2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 2-bromo-thiazole with butyllithium, followed by treatment with acetaldehyde and oxidation with potassium permanganate . Another method involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted Hantzsch thiazole synthesis .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups
Scientific Research Applications
2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: Another thiazole derivative with similar chemical properties but different biological activities.
1-(1,3-Thiazol-2-yl)ethan-1-one: Similar structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one is unique due to its specific amino and thiazole functional groups, which confer distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C5H6N2OS |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-amino-1-(1,2-thiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H6N2OS/c6-3-5(8)4-1-2-9-7-4/h1-2H,3,6H2 |
InChI Key |
ZJIOCGOUGQQZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.